

An In-depth Technical Guide to the Solubility Profile of (3-Aminocyclobutyl)methanol

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

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Abstract

(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, prized for its compact, rigid cyclobutyl scaffold coupled with primary amine and alcohol functionalities. These features offer unique vectors for molecular elaboration in drug design. However, a comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in drug discovery and development. This guide provides an in-depth analysis of the predicted solubility profile of **(3-Aminocyclobutyl)methanol**. In the absence of extensive empirical data in publicly accessible literature, this document leverages robust in silico predictive models to forecast its behavior in aqueous and organic media. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, empowering researchers to validate and expand upon these predictions. This guide is structured to provide not just data, but a foundational understanding of the interplay between molecular structure, pH, and solvent effects that govern the solubility of this versatile compound.

Introduction: The Strategic Importance of (3-Aminocyclobutyl)methanol in Drug Discovery

The cyclobutyl moiety is an increasingly popular design element in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraint

on drug candidates, potentially enhancing binding affinity and selectivity for their biological targets. **(3-Aminocyclobutyl)methanol**, in particular, presents a synthetically tractable platform with two key functional groups: a primary amine and a primary alcohol. These offer orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.

The solubility of a drug candidate is a critical determinant of its ultimate success, influencing everything from its absorption and distribution to its formulation and bioavailability.^[1] A thorough characterization of the solubility of **(3-Aminocyclobutyl)methanol** is therefore not merely an academic exercise, but a crucial first step in any drug discovery program that utilizes this scaffold. This guide will delve into the predicted physicochemical properties that dictate its solubility and provide the methodologies to empirically verify these characteristics.

Predicted Physicochemical Properties of **(3-Aminocyclobutyl)methanol**

Given the lack of publicly available experimental data, we turn to well-established computational tools to predict the key physicochemical properties of **(3-Aminocyclobutyl)methanol**. These predictions provide a strong starting point for experimental design.

Property	Predicted Value	Prediction Tool	Significance for Solubility
Molecular Weight	101.15 g/mol	-	A low molecular weight generally favors higher solubility.[2]
pKa (basic)	9.8 ± 0.4	ChemAxon	The basicity of the amine group dictates the pH-dependent aqueous solubility. At pH values below the pKa, the molecule will be protonated and more soluble in water. [3]
logP	-0.8	SwissADME	The negative logP value suggests that (3-Aminocyclobutyl)methanol is hydrophilic and is likely to have good aqueous solubility and poor solubility in non-polar organic solvents. [4]
Aqueous Solubility (logS)	0.5	SwissADME	A positive logS value indicates high intrinsic solubility in water.[4]

Note: These values are computationally predicted and require experimental verification.

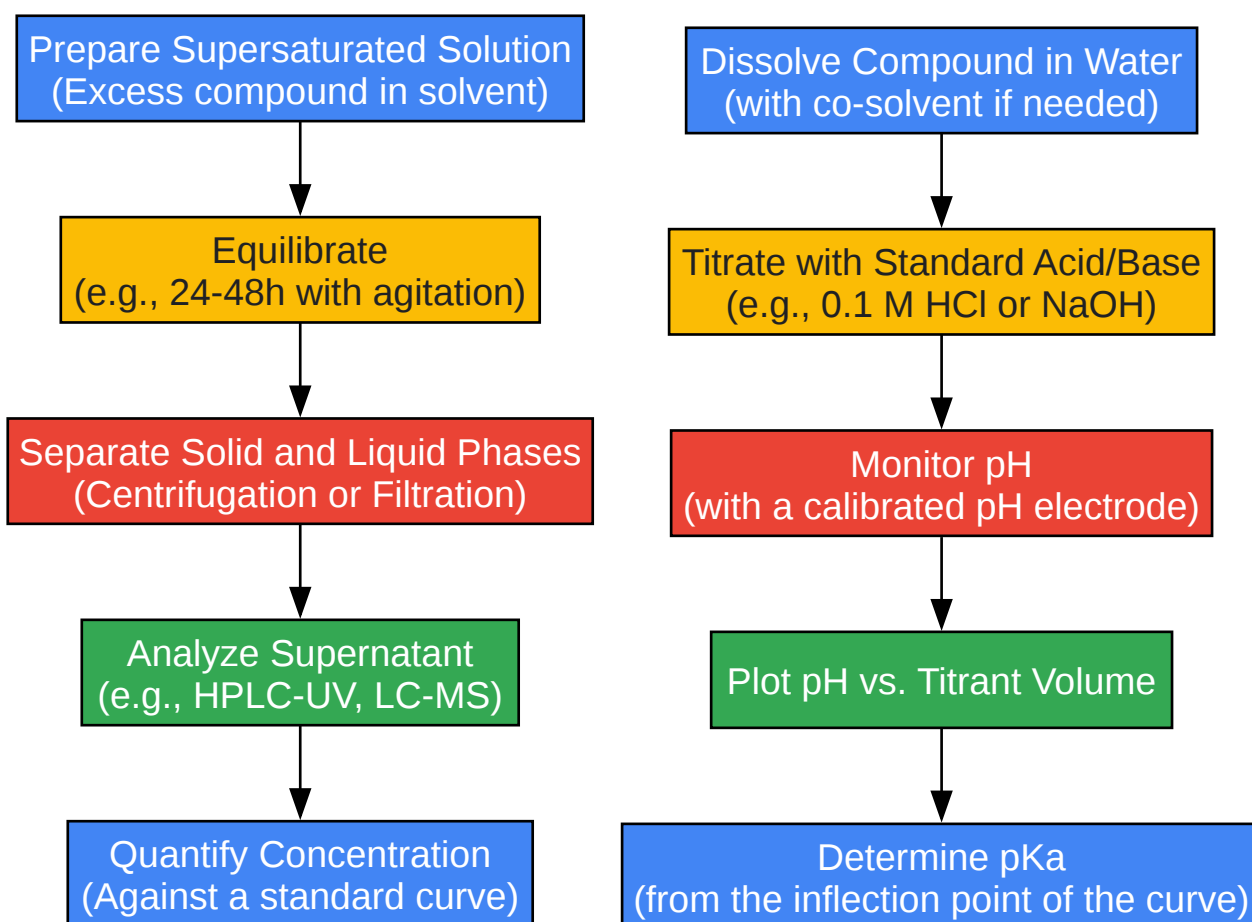
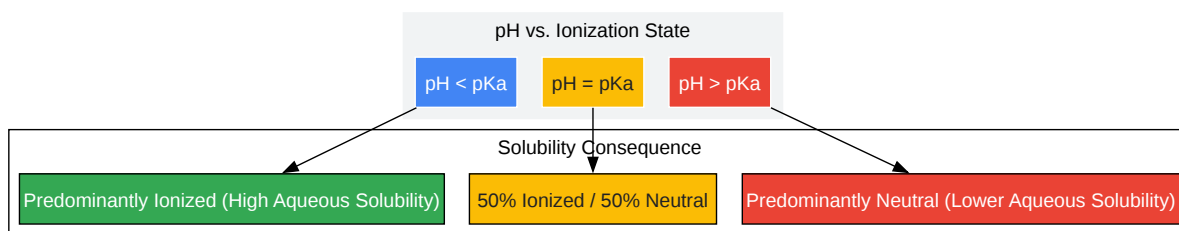
The Crucial Role of pKa in Aqueous Solubility

The primary amine in **(3-Aminocyclobutyl)methanol** is the dominant player in its pH-dependent aqueous solubility. The predicted pKa of 9.8 suggests that this amine is a

moderately strong base.^[3] This has profound implications for its behavior in biological systems and in various buffered solutions used in experimental assays.

At a pH below its pKa, the amine group will exist predominantly in its protonated, cationic form (the ammonium ion). This charged species will readily interact with polar water molecules, leading to significantly enhanced aqueous solubility. Conversely, at a pH above the pKa, the amine will be in its neutral, uncharged form. In this state, the molecule is less polar, and its solubility will be lower, governed by the intrinsic solubility of the neutral species.

This relationship can be visualized through a species distribution plot, which illustrates the percentage of the ionized and non-ionized forms of the molecule as a function of pH.



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